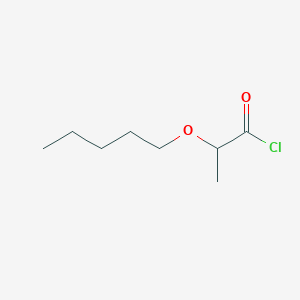
2-(Pentyloxy)propanoyl chloride
Cat. No. B8676519
Key on ui cas rn:
104632-02-2
M. Wt: 178.65 g/mol
InChI Key: OVZBWQFIWHRJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04775223
Procedure details


10 ml of thionyl chloride was added to 2.0 g of α-pentyloxypropionic acid and the mixture was refluxed under heat for 2 hours. Excess of thionyl chloride was distilled off to obtain α-pentyloxypropionic acid chloride. 20 ml of dry pyridine was added thereto, and 7.0 g of 5-decyl-2-(4-hydroxyphenyl)pyrimidine dissolved in 50 ml of dry benzene was further added dropwise. After the addition, the mixture was refluxed under heat, charged into ice water and extracted with benzene. The extractwas purified with a silica gel column chromatography to obtain 5-decyl-2-(4'-α-pentyloxypropanoyloxyphenyl)pyrimidine.
Name
α-pentyloxypropionic acid
Quantity
2 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:6][CH:7]([CH3:11])[C:8](O)=[O:9])[CH2:2][CH2:3][CH2:4][CH3:5].S(Cl)([Cl:14])=O>>[CH2:1]([O:6][CH:7]([CH3:11])[C:8]([Cl:14])=[O:9])[CH2:2][CH2:3][CH2:4][CH3:5]
|
Inputs


Step One
|
Name
|
α-pentyloxypropionic acid
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)OC(C(=O)O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heat for 2 hours
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Excess of thionyl chloride was distilled off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)OC(C(=O)Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
